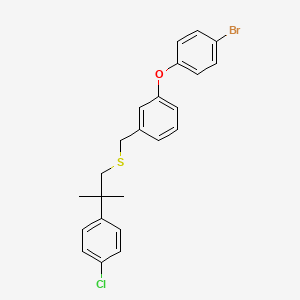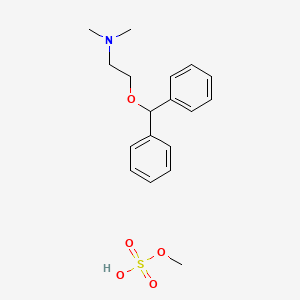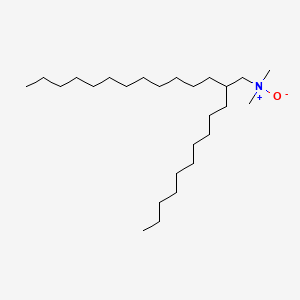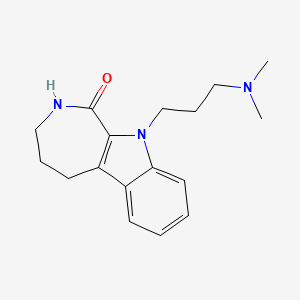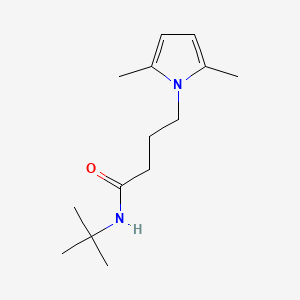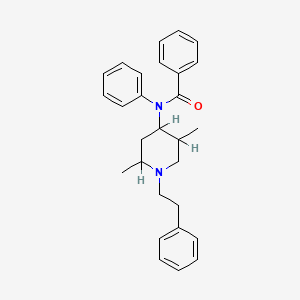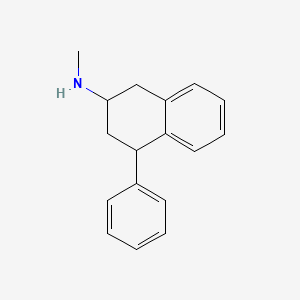
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a complex structure that includes a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 4-phenyl-1,2,3,4-tetrahydronaphthalene with methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressants, making it a compound of interest in neuropharmacology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetralin: Another stimulant with a similar tetralin structure but different amine substitution.
Sertraline: A selective serotonin reuptake inhibitor with a related chemical structure.
Uniqueness
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific substitution pattern and its combined effects on multiple neurotransmitter systems. This makes it distinct from other similar compounds that may only target one neurotransmitter system .
Eigenschaften
CAS-Nummer |
61764-60-1 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H19N/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-10,15,17-18H,11-12H2,1H3 |
InChI-Schlüssel |
HLOCJJORRHQDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
